molecular formula C5H11N5O3 B3217491 5-isopropyl-1H-1,2,4-triazol-3-amine nitrate CAS No. 1179365-34-4

5-isopropyl-1H-1,2,4-triazol-3-amine nitrate

Cat. No.: B3217491
CAS No.: 1179365-34-4
M. Wt: 189.17
InChI Key: PQMROQIOJXYFQS-UHFFFAOYSA-N
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Description

5-Isopropyl-1H-1,2,4-triazol-3-amine nitrate is a chemical compound with the molecular formula C5H10N4·HNO3. It belongs to the class of triazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 5-isopropyl-1H-1,2,4-triazol-3-amine nitrate typically involves the following steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing the number of steps and reaction conditions.

Chemical Reactions Analysis

5-Isopropyl-1H-1,2,4-triazol-3-amine nitrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-isopropyl-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-Isopropyl-1H-1,2,4-triazol-3-amine nitrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific isopropyl substitution, which imparts distinct chemical and physical properties compared to other triazole derivatives.

Properties

IUPAC Name

nitric acid;5-propan-2-yl-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.HNO3/c1-3(2)4-7-5(6)9-8-4;2-1(3)4/h3H,1-2H3,(H3,6,7,8,9);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMROQIOJXYFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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